![molecular formula C22H21N3O4S B4539025 N-(1,1-dioxidotetrahydro-3-thienyl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B4539025.png)
N-(1,1-dioxidotetrahydro-3-thienyl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide
Description
Synthesis Analysis
The synthesis of compounds related to "N-(1,1-dioxidotetrahydro-3-thienyl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide" often involves starting from basic heterocyclic scaffolds such as 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate and employing a series of reactions to introduce various functional groups. For instance, Deeb et al. (2006) describe the synthesis of 2-methyl-8,9-diphenyl-4H-pyridazino[4′,3′:4,5]thieno[3,2-d]-1,3-oxazin-4-one and related compounds through reactions starting from similar pyridazine derivatives (Deeb & El-Abbasy, 2006).
Molecular Structure Analysis
The molecular structure of pyridazine derivatives, including compounds similar to the one , is characterized by the presence of a pyridazine ring fused with other heterocyclic rings such as thieno[2,3-c]pyridazine. These structures are analyzed using various spectroscopic methods to confirm their configurations. For example, the study by Rao et al. (2012) on the synthesis and structure analysis of related tetrazine derivatives emphasizes the importance of techniques like single-crystal X-ray diffraction in elucidating the structure of complex heterocyclic compounds (Rao, Li, & Zhao, 2012).
Chemical Reactions and Properties
Pyridazine derivatives undergo a wide range of chemical reactions, reflecting their rich chemical properties. These reactions include cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the nature of the substituents and the reaction conditions. The work of Shibahara et al. (2006) provides insight into innovative methods for synthesizing azaindolizines through oxidative desulfurization promoted cyclization, demonstrating the versatility of pyridazine derivatives in synthetic chemistry (Shibahara, Kitagawa, Yamaguchi, & Murai, 2006).
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-25-22(27)19(21(26)23-17-12-13-30(28,29)14-17)18(15-8-4-2-5-9-15)20(24-25)16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRIBXAPQXDOAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4CCS(=O)(=O)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-Dioxidotetrahydro-3-thiophenyl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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